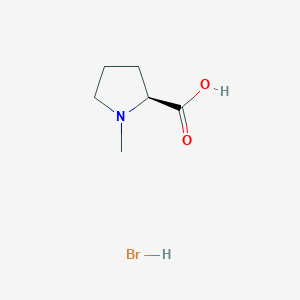

DL-alpha-Methylprolinehbr

Description

Significance of Conformationally Constrained Amino Acids in Peptide Science and Organic Synthesis

Conformationally constrained amino acids are molecules in which the rotational freedom around certain chemical bonds is restricted. nih.govenamine.net This restriction is typically achieved by introducing cyclic structures or bulky substituents into the amino acid framework. The primary advantage of imposing such constraints is the ability to lock the molecule into a specific, predictable conformation. enamine.net This is particularly crucial in peptide science, where the biological activity of a peptide is intimately linked to its three-dimensional structure. nih.govresearchgate.net

In the broader context of organic synthesis, conformationally constrained amino acids serve as valuable chiral building blocks. Their rigid structures can be exploited to control the stereochemistry of chemical reactions, leading to the synthesis of complex molecules with a high degree of stereoselectivity. DL-alpha-Methylproline hydrobromide, as a readily available form of this constrained amino acid, provides a versatile starting material for a variety of synthetic applications. chemimpex.com Its use extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. enamine.netlifechemicals.com

Historical Context and Evolution of α-Methylproline Research in Academia

Early studies in the 1970s and 1980s began to systematically explore the synthesis and conformational properties of peptides containing α-methylated amino acids. These investigations revealed that the steric hindrance imposed by the additional methyl group significantly limited the accessible conformational space of the peptide backbone. acs.org This finding was a crucial step in establishing these modified amino acids as tools for peptide design.

Throughout the 1990s and into the 21st century, the use of α-methylproline in peptide research became more widespread. Researchers utilized it to stabilize specific secondary structures, such as β-turns, in bioactive peptides. For instance, the incorporation of (S)-alpha-methylproline into the peptide hormone bradykinin (B550075) was shown to stabilize reverse-turn conformations. This ability to pre-organize a peptide into a desired conformation has significant implications for enhancing its biological activity and stability.

More recent research has delved into the finer details of the conformational preferences of α-methylproline-containing peptides, employing advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. nih.govnih.gov These studies have provided a detailed picture of the torsional angles and backbone geometries favored by this unique amino acid. The development of more efficient synthetic routes to α-methylproline and its derivatives has also been a key area of research, making these valuable building blocks more accessible to the scientific community. google.comorgsyn.org The hydrobromide salt, DL-alpha-Methylproline hydrobromide, represents a stable and convenient form for handling and incorporating this constrained amino acid into various synthetic workflows. chemimpex.comlabshake.com

Chemical Data of DL-alpha-Methylproline hydrobromide

| Property | Value |

| CAS Number | 1346136-61-5 |

| Molecular Formula | C6H12BrNO2 |

| Molecular Weight | 210.07 g/mol |

| Synonyms | DL-α-Methylproline HBr, (R,S)-2-Methyl-pyrrolidine-2-carboxylic acid hydrobromide |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12BrNO2 |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

InChI Key |

AVCRXVSKODYLMN-JEDNCBNOSA-N |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.Br |

Canonical SMILES |

CN1CCCC1C(=O)O.Br |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Stereoselective Synthesis of α-Methylproline and its Derivatives

The creation of the quaternary α-carbon in α-methylproline with a defined stereochemistry is the key challenge in its synthesis. Various strategies have been developed to address this, broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Routes to α-Methylproline Analogues

Diastereoselective methods often rely on the use of a chiral starting material or auxiliary to influence the stereochemical outcome of a reaction. One notable approach involves the alkylation of proline derivatives. For instance, the alkylation of N-Boc-4-hydroxyproline methyl ester has been explored. researchgate.net After protecting the hydroxyl group, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide can lead to α-alkylated products. researchgate.net However, this particular method resulted in a modest diastereomeric excess of 20%. researchgate.net

Another diastereoselective strategy involves the electrophilic azidation of proline diester derivatives. nih.gov This method was employed in the synthesis of carbapyochelins, where the introduction of an amino group was achieved with high diastereoselectivity. nih.gov Specifically, the lithium enolate of a proline diester was treated with 2,4,6-triisopropylbenzenesulfonyl azide (B81097) to yield the corresponding azido (B1232118) derivative with high stereocontrol. nih.gov

Furthermore, the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been achieved with high stereoselectivity. researchgate.net This process utilizes Evans asymmetric alkylation, where the choice of chiral auxiliary and the chirality of the starting glutamic acid dictate the final stereochemistry. researchgate.net

A different approach to diastereoselective synthesis involves the cyclization of acyclic precursors. For example, the treatment of N-Boc-N-(ω-bromoalkyl)-α-amino acid derivatives with potassium hexamethyldisilazide (KHMDS) in dimethylformamide (DMF) can yield α-quaternary proline derivatives with high enantiomeric purity. nih.gov

Enantioselective Approaches to α-Methylproline

Enantioselective methods aim to directly create the desired enantiomer of α-methylproline, often employing asymmetric catalysis or chiral auxiliaries that are later removed.

Asymmetric alkylation is a powerful tool for the enantioselective synthesis of α-methylproline. One strategy involves the alkylation of a Schiff base derived from alanine (B10760859) and an enantiomerically pure chiral auxiliary, such as (2R,3R,5R)-2-hydroxypinan-3-one. nih.gov Treatment of this Schiff base with 1-chloro-3-iodopropane, followed by hydrolysis and cyclization, affords (S)-α-methylproline methyl ester with a high enantiomeric excess (95% ee). nih.gov

(S)-α-methylproline itself has been used as a catalyst in the intramolecular asymmetric alkylation of halo aldehydes. nih.govresearchgate.net This organocatalytic approach provides access to formyl-substituted cyclopropanes, cyclopentanes, and pyrrolidines in excellent yields and enantioselectivities. nih.govresearchgate.net

Chiral auxiliaries play a pivotal role in guiding the stereochemical outcome of reactions. In the synthesis of α-methylproline, L-proline and L-α-methylproline themselves can act as chiral auxiliaries in the preparation of enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.netuni-marburg.deuni-marburg.de The reaction of the chiral amino acid with a di-iridium complex leads to a mixture of diastereomeric prolinatoiridium(III) complexes, from which one diastereomer can be isolated in high purity. researchgate.net Subsequent removal of the prolinate ligand yields the enantiopure iridium complex. researchgate.net

Another example is the use of a chiral oxazolidinone auxiliary in the synthesis of 4-methylproline derivatives. researchgate.net The stereochemistry of the final product is controlled by the matching combination of the chiral auxiliary and the starting glutamic acid enantiomer. researchgate.net

The "Memory of Chirality" (MOC) principle is a fascinating strategy where the chirality of a starting material is temporarily stored in a chiral intermediate, such as an enolate, and then transferred to the final product. This approach has been successfully applied to the synthesis of α-methylproline and its derivatives. acs.orgnih.gov

A key application of MOC is the intramolecular cyclization of N-(ω-bromoalkyl)-α-amino acid derivatives. researchgate.netresearchgate.net By treating these substrates with a base like potassium hexamethyldisilazide (KHMDS), cyclic α-amino acids with a quaternary stereocenter can be obtained with high enantiomeric excess, retaining the configuration of the starting amino acid. researchgate.netresearchgate.net This method is applicable to the synthesis of various aza-cyclic amino acids, including pyrrolidine (B122466) derivatives. researchgate.net

The MOC strategy has also been extended to the stereoselective synthesis of 4-hydroxy-α-methylprolines. nih.govacs.orgnih.gov The cyclization of a protected (2S,4R)-chlorohydrin derivative using KHMDS leads to the trans product with excellent selectivity. nih.govacs.org Interestingly, the stereochemical outcome can be reversed to favor the cis isomer by leaving the hydroxyl group unprotected. nih.govacs.org

Novel Synthetic Routes and Methodological Innovations for α-Methylproline Analogues

Research continues to deliver innovative methods for the synthesis of α-methylproline and its analogs. One such innovation is the use of a copper(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide. mdpi.com This reaction proceeds through a [3+2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization to furnish highly functionalized proline derivatives with high diastereoselectivity. mdpi.com

Another novel approach involves the nucleophilic addition of potassium cyanide to a cyclic nitrone, 3,4-dihydro-5-methyl-2H-pyrrol-1-oxide, in the presence of a chiral chloromethyl ether. nih.gov This reaction produces a mixture of diastereomeric amino nitriles that can be separated chromatographically. nih.gov Subsequent hydrolysis and cleavage of the N-O bond provide access to both enantiomers of α-methylproline. nih.gov

Furthermore, the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by replacement of the methoxy (B1213986) group with a phenylthio group, has been described as a route to both enantiomers of α-methylproline. nih.gov The resulting diastereomers are separable, and subsequent α-methylation and reductive removal of the phenylthio group yield the desired products. nih.gov

Table 1: Summary of Synthetic Methodologies for α-Methylproline and its Analogs

| Methodology | Key Features | Stereochemical Control | Example Product | Reference(s) |

|---|---|---|---|---|

| Diastereoselective Alkylation | Alkylation of chiral proline derivatives. | Moderate to high diastereoselectivity. | α-Alkyl-4-hydroxyproline | researchgate.net |

| Diastereoselective Azidation | Electrophilic azidation of proline diesters. | High diastereoselectivity. | Azido-proline derivatives | nih.gov |

| Asymmetric Alkylation | Alkylation of a Schiff base with a chiral auxiliary. | High enantioselectivity (e.g., 95% ee). | (S)-α-methylproline methyl ester | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Use of chiral auxiliaries like L-proline or oxazolidinones. | Excellent diastereomeric purity. | Enantiopure iridium(III) complexes, 4-methylproline derivatives | researchgate.netresearchgate.netuni-marburg.deuni-marburg.de |

| Memory of Chirality (MOC) | Intramolecular cyclization of N-(ω-bromoalkyl)-α-amino acids. | High enantiomeric excess with retention of configuration. | α-Quaternary proline derivatives, 4-hydroxy-α-methylprolines | researchgate.netnih.govacs.orgnih.govresearchgate.net |

| Cascade Cycloaddition | Cu(I)-catalyzed reaction of allenynes and tosylazide. | High diastereoselectivity. | Highly functionalized proline derivatives | mdpi.com |

| Nucleophilic Addition to Nitrone | Addition of KCN to a cyclic nitrone with a chiral ether. | Separation of diastereomers. | Both enantiomers of α-methylproline | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2R,3R,5R)-2-hydroxypinan-3-one |

| (S)-α-methylproline |

| (S)-α-methylproline methyl ester |

| 1-chloro-3-iodopropane |

| 2,4,6-triisopropylbenzenesulfonyl azide |

| 3,4-dihydro-5-methyl-2H-pyrrol-1-oxide |

| DL-alpha-Methylprolinehbr |

| KHMDS (Potassium hexamethyldisilazide) |

| L-proline |

| LDA (Lithium diisopropylamide) |

| N-Boc-4-hydroxyproline methyl ester |

| N-Boc-N-(ω-bromoalkyl)-α-amino acid |

| N-methoxycarbonyl-L-proline methyl ester |

| Potassium cyanide |

Enzymatic and Biosynthetic Pathways for Methylproline-Containing Natural Products

The biosynthesis of methylproline-containing natural products, such as the anti-tuberculosis agent griselimycin (B1672148), has been a subject of significant research. These pathways showcase nature's ability to modify standard amino acids to create structurally diverse and biologically active molecules.

The biosynthetic pathway of (2S,4R)-4-methyl-proline (4-MePro), a key component of griselimycins, has been extensively studied in Streptomyces species. rsc.orgnih.gov This pathway begins with the common amino acid L-leucine and involves a series of enzymatic modifications. rsc.orgnih.gov

The key enzymatic steps are catalyzed by a sub-operon within the griselimycin (GM) biosynthetic gene cluster, typically containing the genes griE, griF, and griH. rsc.orgtandfonline.com

Hydroxylation: The initial and stereochemistry-determining step is the hydroxylation of L-leucine at the C5 position. This reaction is catalyzed by GriE, a Fe(II)/α-ketoglutarate-dependent hydroxylase. rsc.orgnih.gov The crystal structure of GriE has been resolved, providing insight into its stereospecificity. rsc.orgresearchgate.net While other enzymes like the cyanobacterial LdoA produce (2S,4S)-5-hydroxyleucine, GriE specifically generates the (2S,4R)-diastereomer, which is crucial for the final stereochemistry of the methylproline unit. rsc.orgnih.gov

Oxidation: The resulting (2S,4R)-5-hydroxyleucine is then oxidized by GriF, an NAD+-dependent dehydrogenase, to form (2S,4R)-4-methylglutamate-5-semialdehyde. tandfonline.com

Cyclization and Reduction: This aldehyde undergoes spontaneous cyclization to create a cyclic imine, (3R,5S)-3-methyl-Δ1-pyrroline-5-carboxylic acid. tandfonline.com The final step is the reduction of this intermediate by GriH to yield (2S,4R)-4-methyl-proline. rsc.orgnih.gov

The stereospecificity of the initial hydroxylation by GriE is the critical factor that dictates the final stereochemistry of the 4-methylproline. nih.govtandfonline.com

| Enzyme | Gene | Function | Substrate | Product | Stereochemistry |

| GriE | griE | Hydroxylase | L-leucine | (2S,4R)-5-hydroxyleucine | Establishes (4R) stereocenter |

| GriF | griF | Dehydrogenase | (2S,4R)-5-hydroxyleucine | (2S,4R)-4-methylglutamate-5-semialdehyde | Retains stereochemistry |

| GriH | griH | Reductase | (3R,5S)-3-methyl-Δ1-pyrroline-5-carboxylic acid | (2S,4R)-4-methyl-proline | Final reduction |

In contrast to the well-defined biosynthetic pathway for 4-methylproline, a direct, fully enzymatic pathway for the synthesis of alpha-methylproline has not been as clearly elucidated in natural product biosynthesis. The synthesis of α-methylated amino acids often involves different enzymatic machinery or chemoenzymatic approaches. For instance, the synthesis of (2S,3R)-3-hydroxy-3-methylproline has been achieved through a chemoenzymatic route starting from L-isoleucine, employing biocatalytic C-H oxidation. nih.gov

The understanding of the genetic basis for methylproline biosynthesis has enabled the use of bioengineering strategies to enhance the production of methylproline-containing natural products and to create novel compounds.

One effective strategy to increase the yield of griselimycins is through precursor feeding. Supplementing the fermentation culture of Streptomyces with (2S,4R)-4-MePro has been shown to significantly increase the production of the desired methylproline-containing congeners. rsc.orgnih.gov This approach bypasses the natural biosynthetic pathway for 4-MePro, which can be a rate-limiting step.

Furthermore, heterologous expression of the gri gene cluster, including the sub-operon for 4-MePro formation (griE-H), in a suitable host organism is a powerful bioengineering tool. rsc.orgnih.gov Expressing these genes in a host like S. lividans can lead to the production of (2S,4R)-4-MePro. rsc.org This demonstrates the potential for the biotechnological production of this valuable non-canonical amino acid for use in synthetic biology and medicinal chemistry. nih.gov

For alpha-methylproline, which is not commonly found in natural biosynthetic pathways, chemoenzymatic methods represent a key bioengineering approach. These methods combine the selectivity of enzymes with the versatility of chemical synthesis. For example, a one-pot chemoenzymatic synthesis of (2S,4R)-4-methylproline has been developed, and similar principles can be applied to other substituted prolines. nih.gov The synthesis of (S)-2-methylproline has been achieved through chemical methods starting from (S)-proline, involving steps that are amenable to large-scale production. orgsyn.org While not a fully biological process, these hybrid approaches are a cornerstone of modern bioengineering for producing valuable molecules like alpha-methylproline.

| Compound | Precursor | Key Enzymes/Reagents | Approach |

| (2S,4R)-4-Methyl-proline | L-leucine | GriE, GriF, GriH | Native Biosynthesis / Heterologous Expression |

| (2S,3R)-3-Hydroxy-3-methylproline | L-isoleucine | UcsF, GetF (enzymes) | Chemoenzymatic Synthesis |

| (S)-2-Methylproline | (S)-proline | Pivalaldehyde, LDA, Methyl iodide | Chemical Synthesis |

Conformational Analysis and Structural Elucidation

Intrinsic Conformational Preferences of α-Methylproline

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary, rapidly interconverting puckered conformations: Cγ-endo and Cγ-exo. caltech.edu The introduction of a methyl group at the Cα position significantly influences this equilibrium. Studies have shown that C-2 methylation, as in α-methylproline, preferentially induces a Cγ-exo pyrrolidine ring pucker. lookchem.com This preference is in contrast to other substituted prolines, such as allo-4-hydroxyproline, which favors a Cγ-endo pucker. lookchem.com The puckering of the ring is a critical factor that correlates with the main chain conformation of the peptide. nih.gov Computational studies on N-acetyl-N'-methylamide derivatives of L-α-methylproline have further explored the energetics of these puckered states, identifying distinct energy minima for up-puckered ([u]) and down-puckered ([d]) conformations. nih.govcore.ac.uk

The most significant consequence of α-methylation is the severe restriction of the peptide backbone torsion angles (phi, ψ, and omega). The cyclic nature of the pyrrolidine ring already limits the phi (φ) angle in proline to approximately -63° ± 15°. caltech.edu In α-methylproline, this constraint is even more pronounced, with φ being restricted to the neighborhood of -60°. researchgate.netnih.govunipd.it

The omega (ω) angle, which describes the rotation of the peptide bond preceding the αMePro residue, is strongly biased towards the trans conformation (ω ≈ 180°). caltech.eduresearchgate.netnih.gov The cis conformation is sterically disfavored due to the clash between the α-methyl group and the side chain of the preceding amino acid residue. caltech.edu

Consequently, the psi (ψ) torsion angle is the primary source of remaining conformational flexibility, though it is also limited to specific regions of the Ramachandran plot. Theoretical and experimental studies have identified three principal allowed ranges for the ψ angle in peptides containing L-α-methylproline. researchgate.netnih.govunipd.itresearchgate.net

| Torsion Angle | Approximate Value (Degrees) | Associated Conformation/Structure |

|---|---|---|

| φ (phi) | ~ -60° | Restricted by pyrrolidine ring |

| ω (omega) | ~ 180° | trans peptide bond |

| ψ (psi) | ~ -30° | cis', 3(10)/α-helical structure |

| ~ 60° | Inverse γ-turn | |

| ~ 140° | trans', Poly(L-Pro)n II structure |

Cis-Trans Isomerism of Peptidyl-Prolyl Bonds in α-Methylproline Derivatives

As noted, α-methylation has a profound impact on the cis-trans equilibrium of the preceding peptidyl-prolyl bond. The steric hindrance imposed by the Cα-methyl group strongly destabilizes the cis isomer. researchgate.netnih.govacs.org In studies of the model dipeptide Ac-2-MePro-NHMe, no cis isomer was detected in any solvent, highlighting a near-exclusive preference for the trans conformation. researchgate.net Similarly, solution NMR studies of dipeptides containing 2-methyl-allo-hydroxyproline revealed that the prolyl amide bond exists exclusively in the trans geometry. lookchem.comresearchgate.net

However, the nature of the N-terminal protecting group can influence this equilibrium. In studies of Boc-α-methyl-L-proline, both cis and trans conformers were observed, whereas in a short hexapeptide containing the same residue, only the trans conformer was detected. researchgate.net This suggests that while the intrinsic preference is strongly for trans, the local chemical environment can play a modulating role.

The preference for the trans isomer is rooted in the energetic landscape of α-methylproline conformers. The energy barrier for cis-trans isomerization in Boc-α-methyl-L-proline was determined to be 1.24 kcal/mol higher at 298 K than the corresponding value for Boc-L-proline, quantifying the destabilizing effect of the methyl group on the transition state. researchgate.net

Detailed computational studies using Density Functional Theory (DFT) have mapped the potential energy surface for α-methylproline derivatives. For the N-acetyl-N'-methylamide derivative of L-α-methylproline (Ac-L-αMePro-NHMe), these calculations identified the relative energies of various conformers. The global energy minimum was found to be a trans-trans conformer with a γ-turn backbone and a down-puckered pyrrolidine ring. nih.govcore.ac.uk Other conformers, including those with cis peptide bonds, are significantly higher in energy. nih.govnih.govacs.org

| Conformer | Relative Free Energy (ΔGgp, kcal/mol) |

|---|---|

| t-γL[d]-t (Global Minimum) | 0.0 |

| t-γL[u]-t | 1.3 |

| c-αL[d]-t | 2.3 |

| c-αL[u]-t | 3.6 |

Data from DFT calculations. nih.gov 't' and 'c' refer to trans and cis peptide bonds, γL and αL refer to backbone conformations, and [d] and [u] refer to down and up ring puckering, respectively.

Induced Secondary Structures in α-Methylproline-Containing Peptides

The rigid conformational preferences of α-methylproline make it a powerful tool for inducing specific secondary structures in peptides. Its incorporation is known to stabilize well-defined folds. One of the most notable effects is the high propensity of αMePro to promote β-turn conformations, particularly when placed at the i+1 position of a turn. researchgate.netnih.govnih.gov This tendency is even greater than that of proline itself. researchgate.netnih.gov

Furthermore, the constraint on its torsion angles means that αMePro is a strong promoter of helical structures. It overwhelmingly prefers conformations found in 3(10)- and α-helices. nih.govresearchgate.net While the compact helical region is largely preferred, studies have shown that αMePro can also explore the semi-extended region characteristic of a polyproline II (PPII) helix. nih.govresearchgate.netnih.gov In fact, polymeric chains of α-methylproline show a strong preference for the left-handed PPII conformation in solution. nih.gov This dual conformational nature allows α-methylproline to act as a versatile building block in peptide design, capable of stabilizing both tight turns and helical structures.

Promotion and Stabilization of β-Turn Conformations

The substitution of proline with α-methylproline has been shown to enhance the stability of β-turn conformations within peptides. nih.govsigmaaldrich.com This is a significant finding, as β-turns are crucial structural motifs involved in protein folding, stability, and molecular recognition processes.

Research on peptide analogues has demonstrated that the presence of (S)-α-methylproline can substantially improve the stability of reverse-turn conformations. nih.gov For instance, in a study involving a peptide antigen known to prefer a β-turn conformation, the analogue containing (S)-α-methylproline exhibited enhanced binding affinity to monoclonal antibodies. nih.gov This improvement was attributed to the increased conformational stability of the β-turn induced by the α-methylproline residue, rather than simply hydrophobic interactions from the additional methyl group. nih.gov

Further studies have shown that for peptides like Ac-Ala-2-MePro-NHMe, the conformer with a βI-turn is the most preferred in an aqueous environment. rsc.org This contrasts with the corresponding proline-containing peptide, where open conformers are more dominant. rsc.org The high propensity for β-turn formation in proline is, therefore, further amplified in peptides containing its Cα-methylated derivative. nih.govresearchgate.net This stabilization is particularly evident when αMePro is placed at the i+1 position of a turn. researchgate.net

| Peptide Sequence | Effect of (S)-α-Methylproline Substitution | Reference |

| Ac-Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala | Stabilized reverse-turn conformation, improved antibody binding | nih.gov |

| Ac-Ala-Pro-NHMe | Shifted equilibrium from open conformers to a preferred βI-turn structure | rsc.org |

| Bradykinin (B550075) | Induced reverse-turn conformations at Pro2-Phe5 and Ser6-Arg9 | rero.chsoton.ac.uk |

Helical Propensities (α-Helices and 3(10)-Helices)

The conformational space of α-methylproline is largely restricted, with the φ torsion angle being severely constrained to approximately -60° due to its cyclic nature. nih.govnih.gov This inherent rigidity predisposes peptides containing αMePro to adopt helical structures, particularly the 3(10)-helix and, to a lesser extent, the α-helix.

The region of the conformational map most favored by αMePro is typical of that for 3(10)- and α-helices. nih.govresearchgate.net This is in stark contrast to proline, where the cis' ψ area (associated with helical structures) is less populated. nih.gov The Cα-methyl group is the primary determinant of this structural preference. nih.gov While short peptide sequences generally favor the 3(10)-helix over the α-helix, the presence of multiple α,α-disubstituted amino acids like αMePro can further stabilize these helical conformations. explorationpub.com

Studies on homopeptides of chiral α-methylated α,α-disubstituted amino acids have confirmed that they predominantly adopt a 3(10)-helical structure in the crystal state. researchgate.net The introduction of αMePro can balance the formation of α-helical structures, β-turns, and extended conformations, all while favoring the trans peptide bond. researchgate.net

Polyproline II (PPII) Helix Exploration

While α-methylproline strongly favors helical and β-turn conformations, it can also explore the semi-extended region of the conformational map, which is characteristic of the Polyproline II (PPII) helix. nih.govresearchgate.net The PPII helix is a left-handed helix with trans isomers of the peptide bonds and is a common secondary structure in proteins, not limited to proline-rich sequences. wikipedia.org

Computational studies using density functional methods have revealed that while C7 hydrogen-bonded structures of Ac-2-MePro-NHMe are dominant in the gas phase, in aqueous solutions, the populations of polyproline and α-helical structures increase. rsc.org The replacement of a single proline with 2-methylproline in a polyproline model peptide was found to enhance the relative stability of the PPII structure significantly. rsc.org This suggests that single strands of peptides containing (Hyp-Gly-2-MePro)n could form more stable triple helices due to the increased stability of the PPII conformation. rsc.org

Interestingly, while αMePro generally promotes the trans amide conformation, it also has a tendency to explore the semi-extended PPII conformation. nih.gov Polymeric chains of αMePro have been shown to strongly favor the left-handed polyproline conformation (PPII) in solution. nih.gov

Advanced Spectroscopic Characterization Methods

A variety of advanced spectroscopic techniques are employed to elucidate the detailed conformational preferences and three-dimensional structures of peptides incorporating DL-alpha-Methylprolinehbr.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the solution conformation of peptides. For α-methylproline-containing peptides, NMR studies have been instrumental in confirming the stabilization of specific secondary structures.

For instance, NMR spectroscopy was used to demonstrate that analogues of a peptide antigen containing (S)-α-methylproline adopt stabilized reverse-turn conformations in solution. nih.gov Similarly, in studies of bradykinin analogues where proline was replaced by (S)-α-methylproline, 2D-ROESY spectra revealed ROE connectivities indicative of reverse-turn conformations. rero.ch This was in contrast to native bradykinin, which is largely disordered on the NMR timescale. rero.chsoton.ac.uk Furthermore, ¹³C NMR experiments have been consistent with the finding that replacing proline with 2-methylproline leads to a significant decrease in the cis population of the prolyl peptide bond in water. rsc.org

Vibrational Spectroscopy (e.g., FTIR) for Conformational States

Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to the secondary structure of peptides and can be used to analyze their conformational states in various environments. nih.gov The analysis of the amide I band in the IR spectrum provides valuable information about the presence of α-helices, β-sheets, β-turns, and other structures. nih.gov

FTIR absorption analysis, in conjunction with other techniques, has been used to study the conformational preferences of dipeptides containing α-methylproline. nih.gov These studies have concluded that αMePro can explore both the trans' and cis' ψ areas of conformational space, with the latter being overwhelmingly more populated, a clear indication of the influence of the Cα-methyl group. nih.gov FTIR has also been a key technique in assessing the preference for β-turn and right-handed 3(10)-helix conformations in solution for peptides containing α,α-disubstituted α-amino acids. researchgate.net

| Spectroscopic Technique | Key Findings for α-Methylproline Peptides | Reference |

| NMR Spectroscopy | Confirmation of stabilized reverse-turns; decreased cis-prolyl bond population | nih.govrsc.orgrero.chsoton.ac.uk |

| FTIR Spectroscopy | Population analysis of conformational states; preference for β-turns and 3(10)-helices | nih.govresearchgate.net |

X-ray Diffraction Studies of α-Methylproline-Incorporated Peptides

X-ray diffraction provides high-resolution, atomic-level structural information of molecules in the crystalline state. This technique has been crucial in definitively establishing the three-dimensional structures of peptides containing α-methylproline.

X-ray diffraction studies on a set of Nα-blocked, (αMe)Pro-containing dipeptide N'-alkylamides have shown that while the preferred conformation is typical of 3(10)/α-helices, the semi-extended PPII helix region can also be explored. nih.govresearchgate.net These studies have also unambiguously demonstrated the occurrence of a type-II β-turn in specific sequences. researchgate.net The crystal structure analysis of various α-methylproline-containing peptides has been fundamental to understanding their conformational constraints and preferences for specific secondary structures like β-turns and 3(10)-helices. researchgate.netnih.govresearchgate.net

Applications in Peptide and Protein Engineering

α-Methylproline as a Structural Building Block in Peptide Synthesis

The incorporation of α-MePro into peptide chains serves as a powerful strategy to enforce specific secondary structures. This is primarily due to the steric hindrance imposed by the α-methyl group, which significantly restricts the rotational freedom around the peptide backbone.

The ability of α-MePro to induce specific turns and helical structures in peptides is instrumental in designing molecules that can effectively bind to biological receptors. nih.gov By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity and selectivity.

C(α)-methyl-L-proline is recognized as one of the most conformationally constrained α-amino acids. nih.gov Its ω and φ torsion angles are largely restricted to approximately 180° and -60°, respectively. nih.gov Theoretical calculations and experimental observations indicate that the ψ torsion angle is limited to three main regions, dictating the local secondary structure. nih.gov This high degree of conformational restriction is a key determinant in the design of peptides that can recognize and bind to specific receptors. nih.gov The introduction of α-MePro can stabilize β-turn conformations, which are crucial recognition motifs in many biologically active peptides. nih.govresearchgate.net For instance, spectroscopic and computational studies have shown that peptides containing α-MePro have a tendency to stabilize βI-turns when compared to peptides containing the natural proline. nih.gov

The conformational preferences of α-MePro are summarized in the table below:

| Torsion Angle | Restricted Values | Resulting Secondary Structure |

| ω (omega) | ~180° (trans) | Favors extended conformations |

| φ (phi) | ~-60° | Restricted by the pyrrolidine (B122466) ring |

| ψ (psi) | ~-30°, ~60°, ~140° | 310/α-helical, inverse γ-turn, poly(L-Pro)n II-like |

This table illustrates the constrained dihedral angles of α-methylproline and the corresponding secondary structures they promote, which is fundamental to the design of conformationally restricted peptides for receptor binding.

The incorporation of α-MePro into peptides not only dictates their three-dimensional structure but also enhances their stability against proteolytic degradation. nih.gov The steric shield provided by the α-methyl group can hinder the approach of proteases, thereby prolonging the half-life of the peptide in biological systems.

Furthermore, the rigid structure conferred by α-MePro provides enhanced conformational control, reducing the peptide's flexibility. nih.gov This pre-organization into a defined structure is energetically favorable for receptor binding and can lead to improved biological activity. The energy barrier for cis-trans isomerization of the peptide bond preceding α-MePro is higher than that for proline, further contributing to a more stable and defined conformation. researchgate.net Studies on bradykinin (B550075) analogues, where proline was substituted with α-MePro, demonstrated the stabilization of reverse-turn conformations, which are essential for their biological function. researchgate.net

Integration into Proteins for Modified Biophysical Properties

The introduction of α-MePro into larger protein scaffolds, a process often achieved through non-canonical amino acid mutagenesis, allows for the fine-tuning of protein biophysical properties.

The conformational rigidity of α-MePro can have a profound impact on the folding pathways and thermodynamic stability of proteins. nih.gov The cis-trans isomerization of prolyl bonds is often a rate-limiting step in protein folding. researchgate.net By replacing proline with α-MePro, which has a strong preference for the trans conformation, the folding landscape can be altered. nih.gov

In some cases, the incorporation of α-MePro can enhance protein stability. nih.gov For example, studies on a miniprotein have shown that substitution with a proline surrogate that enforces a trans-amide bond can lead to increased thermal stability. nih.gov However, the effect is context-dependent and can also be destabilizing if the native structure requires a cis-proline conformation at that specific position. The contribution of a proline residue to protein stability is intricately linked to the isomerization equilibrium in both the folded and unfolded states. nih.gov

The introduction of α-MePro can influence the self-assembly and oligomerization of proteins, which is a critical aspect of many biological processes and disease states. nih.gov A notable example is its effect on the amyloidogenesis of human β2-microglobulin (β2m). nih.gov

In a study where Proline-32 of β2m was replaced by α-MePro, the resulting protein analogue showed an enhanced propensity to form oligomers at neutral pH. nih.gov The strong preference of α-MePro for the trans prolyl bond conformation pre-organized the protein into a non-native state that was competent for oligomerization. nih.gov However, this did not lead to the formation of amyloid fibrils, suggesting that the dynamic cis-trans isomerization of proline, rather than a static trans conformation, is crucial for the complete amyloid assembly pathway. nih.gov This highlights the nuanced role of proline and its analogues in modulating protein aggregation and oligomerization pathways. nih.govresearchgate.net

The site-specific incorporation of α-MePro into proteins using non-canonical amino acid mutagenesis techniques has emerged as a powerful tool to probe and engineer protein function. nih.govresearchgate.netresearchgate.net This method allows for the introduction of this unique amino acid at specific positions within a protein's sequence, enabling detailed structure-function studies. nih.gov

By strategically replacing key proline residues with α-MePro, researchers can investigate the role of proline cis-trans isomerization in enzyme catalysis, protein-protein interactions, and signal transduction. researchgate.net For example, this approach can be used to stabilize a particular protein conformation to study its functional consequences. The ability to introduce α-MePro provides a level of precision in protein engineering that is not achievable with conventional site-directed mutagenesis of the 20 canonical amino acids. researchgate.net

Development of Peptidomimetics Incorporating α-Methylproline

Mimicry of Peptide Secondary Structures (e.g., β-Turn Mimetics)

A primary application of α-methylproline in peptidomimetic design is the stabilization of secondary structures, particularly β-turns. nih.gov β-turns are crucial structural motifs found on the surface of proteins, where they play a pivotal role in molecular recognition and protein-protein interactions (PPIs). mdpi.comchemdiv.com The proline residue itself is a potent inducer of β-turns; however, the introduction of a methyl group at the α-position further enhances this propensity. nih.gov

X-ray diffraction studies have confirmed that while α-methylproline prefers conformations typical of helices, its incorporation significantly promotes the formation of β-turns. nih.gov This is because the Cα-methylation severely constrains the main-chain torsion angles (phi, φ) of the residue, guiding the peptide backbone to fold into a turn structure. nih.govnih.gov These turns are critical for the biological function of many peptides and proteins. mdpi.com

Research has demonstrated the effectiveness of this approach in practical applications. For instance, in a study involving monoclonal antibodies that recognize a specific β-turn in a peptide antigen, an analogue containing (S)-α-methylproline was synthesized. nih.gov Spectroscopic analysis and molecular modeling revealed that this analogue adopted a more stable reverse-turn conformation compared to the native peptide. nih.gov This enhanced conformational stability translated directly to improved biological activity.

The following table summarizes the quantitative improvement in binding affinity observed for the α-methylproline-containing peptide analogue compared to the native antigen when interacting with two different monoclonal antibodies.

| Antibody | Change in Free Energy of Binding (kcal/mol) |

| Monoclonal Antibody 1 | -2.3 |

| Monoclonal Antibody 2 | -0.65 |

This table illustrates the enhanced binding affinity of the (S)-α-methylproline peptide analogue for two monoclonal antibodies, as reported in a study on β-turn mimetics. The negative values indicate a more favorable binding interaction. nih.gov

This increased affinity was attributed not just to new hydrophobic interactions from the added methyl group, but decisively to the pre-organized, stable β-turn conformation induced by the α-methylproline residue. nih.gov This highlights the power of using α-methylproline as a tool to create potent β-turn mimetics for therapeutic and research applications.

Scaffolds for Protein-Protein Interaction Modulators

The ability of α-methylproline to generate stable β-turn structures makes it an invaluable component in the design of scaffolds for modulating protein-protein interactions (PPIs). mdpi.comresearchgate.net PPIs are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. researchgate.net However, targeting PPIs with small molecules is challenging due to the large, flat, and often featureless interfaces involved. vu.nl

One effective strategy is to develop peptidomimetics that mimic the secondary structures, such as β-turns, that are frequently found at these interaction hotspots. mdpi.comnih.gov By creating a rigid scaffold that presents the key amino acid side chains in the correct orientation for binding, it is possible to create potent and selective PPI modulators. researchgate.net

The incorporation of α-methylproline provides a robust method for creating such scaffolds. The constrained β-turn induced by α-methylproline serves as a rigid framework, pre-organizing the molecule into its bioactive conformation. This reduces the conformational flexibility, which can lead to higher binding affinity for the target protein. researchgate.net These structured mimetics can act as either inhibitors, by blocking the interaction site, or potentially as stabilizers, by locking the protein partners together. researchgate.netvu.nl The development of such scaffolds is a promising avenue in drug discovery, offering a rational approach to designing molecules that can intervene in disease-related signaling pathways governed by PPIs. researchgate.netnih.gov

Catalytic Applications in Asymmetric Organic Synthesis

α-Methylproline as an Organocatalyst

As an organocatalyst, α-methylproline leverages its secondary amine and carboxylic acid functionalities to facilitate stereoselective transformations. The presence of the α-methyl group provides steric hindrance that can significantly influence the transition state of a reaction, leading to higher levels of enantioselectivity. This has made it a valuable tool for chemists seeking to construct complex chiral molecules with high precision.

α-Methylproline, like proline itself, operates through an enamine-based catalytic cycle. wikipedia.org The secondary amine of α-methylproline reacts with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the α-methylproline backbone directs this attack, favoring the formation of one enantiomer over the other. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle. The increased steric bulk from the α-methyl group, compared to proline, can lead to a more ordered and rigid transition state, often resulting in improved enantiomeric excess in the final product. acs.org

A significant application of α-methylproline in enamine catalysis is the intramolecular α-alkylation of aldehydes. scite.aifigshare.com This reaction represents a formidable challenge in organic synthesis, but (S)-α-methylproline has been shown to catalyze the intramolecular alkylation of various halo-aldehydes to produce corresponding formyl-substituted cyclopropanes, cyclopentanes, and pyrrolidines with excellent yields and high enantioselectivities. scite.aifigshare.com The power of this method lies in its ability to proceed under mild conditions without significant side reactions like racemization or aldolization. figshare.com

A density functional theory study has provided insights into the mechanism, confirming that the crucial step is an intramolecular nucleophilic substitution within the enamine intermediate. acs.org The study also highlighted that using α-methylproline instead of proline leads to a remarkable and unexpected increase in enantioselectivity, underscoring the beneficial role of the α-methyl group in organizing the transition state for superior stereochemical control. acs.org

Table 1: (S)-α-Methylproline Catalyzed Intramolecular α-Alkylation of Aldehydes

| Substrate (Halo-aldehyde) | Product Ring Size | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 6-iodo-hexanal | 5-membered (cyclopentane) | 95 | 91 |

| 6-bromo-hexanal | 5-membered (cyclopentane) | 88 | 86 |

| 5-iodo-pentanal | 4-membered (cyclobutane) | 75 | 85 |

| 4-iodo-butanal | 3-membered (cyclopropane) | 82 | 93 |

| N-tosyl-5-iodo-3-aza-pentanal | 5-membered (pyrrolidine) | 92 | 96 |

This table is generated based on representative data from cited research to illustrate the reaction's effectiveness. scite.aifigshare.com

α-Methylproline and its derivatives have also proven effective in catalyzing the direct asymmetric α-functionalization of carbonyl compounds with heteroatom electrophiles. These organocatalytic methods provide efficient routes to chiral building blocks that were previously difficult to access. nih.gov

In the realm of α-oxidation, L-α-methylproline has been used to catalyze the oxidation of aldehydes using photochemically generated singlet oxygen, yielding optically active hydroxyaldehydes. nih.gov Proline-catalyzed direct asymmetric α-aminooxylation of ketones and aldehydes with nitrosobenzene (B162901) also proceeds with high diastereo- and enantioselectivities, often exceeding 95% ee. nih.gov While many studies focus on proline, its derivatives like α-methylproline are screened and utilized for their ability to enhance selectivity. nih.gov

For α-amination reactions, proline catalysis is a well-established method for the reaction of aldehydes and ketones with azodicarboxylates. nih.govnih.govorganic-chemistry.org These reactions are highly efficient for simple aldehydes. nih.gov The amination of α,α-disubstituted aldehydes, however, can be more challenging. In this context, proline-catalyzed amination of racemic α,α-disubstituted aldehydes with azodicarboxylates has been shown to produce configurationally stable scalemic aldehydes with up to 86% ee. researchgate.net

Enamine Catalysis in Stereoselective Transformations

Chiral Ligands Derived from α-Methylproline in Metal-Catalyzed Reactions

Beyond its role as a direct organocatalyst, α-methylproline serves as a valuable chiral building block for the synthesis of sophisticated ligands used in transition metal-catalyzed asymmetric reactions. The rigid, sterically defined pyrrolidine (B122466) ring of α-methylproline can be incorporated into various ligand scaffolds, such as phosphine-oxazolines, to create a well-defined chiral environment around a metal center. researchgate.net This approach combines the high reactivity and broad applicability of transition metals with the precise stereochemical control afforded by the chiral ligand.

Ligands derived from α-methylproline have found application in a range of metal-catalyzed reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org For instance, an iridium(III) complex equipped with an N-Piv-2-methyl-proline ligand enabled the highly stereoselective C(sp²)–H amidation of biphenyl (B1667301) sulfoxides. mdpi.com Density functional theory calculations revealed that the combination of the cyclopentadienyl (B1206354) ligand on the metal and the pivaloyl-protected methyl-substituted proline ligand was crucial for creating the effective chiral transition state required for high enantioselectivity. mdpi.com

These applications demonstrate the modularity and effectiveness of using α-methylproline as a scaffold. By modifying the substituents on the proline ring or the protecting group on the nitrogen, chemists can fine-tune the steric and electronic properties of the ligand to optimize it for a specific metal-catalyzed transformation, achieving high levels of regio- and enantiocontrol. researchgate.net

A particularly powerful application of α-methylproline-derived ligands is in the dynamic kinetic resolution (DKR) of unprotected α-amino acids. nih.govnih.gov DKR is an efficient method for converting a racemic mixture entirely into a single, desired enantiomer. A novel, stable, and recyclable chiral ligand bearing a quaternary carbon, synthesized from α-methylproline, has been developed specifically for the chemical DKR of free C,N-unprotected racemic α-amino acids. nih.govresearchgate.net

This method operates via the formation of Schiff base intermediates between the ligand and the amino acid. nih.gov The process furnishes enantiopure α-amino acids in high yields and with excellent enantioselectivity across a broad range of substrates. nih.gov The operational simplicity and the recyclability of the ligand make this a practical and useful method for preparing unnatural α-amino acids, which are valuable components in pharmaceuticals and other biologically active molecules. nih.govmdpi.com

Table 2: Dynamic Kinetic Resolution of Racemic α-Amino Acids Using an α-Methylproline-Derived Chiral Ligand

| Racemic α-Amino Acid Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenylalanine | 95 | >99:1 |

| p-Chlorophenylalanine | 92 | >99:1 |

| Naphthylalanine | 93 | >99:1 |

| Leucine | 91 | >99:1 |

| Methionine | 90 | >99:1 |

| Phenylglycine | 94 | >99:1 |

This table presents a selection of results to demonstrate the broad substrate scope and high efficiency of the DKR process. nih.gov

Synthesis of Enantiopure Chiral-at-Metal Complexes

The catalytic prowess of complexes where chirality is centered at the metal atom has spurred the development of innovative synthetic routes to access these molecules in enantiomerically pure forms. A significant strategy in this endeavor involves the use of chiral auxiliaries to direct the stereochemistry of the metallic center. α-Methylproline has emerged as a highly effective chiral auxiliary in the diastereoselective synthesis of enantiopure bis-cyclometalated iridium(III) complexes. researchgate.net This method leverages the chirality of the amino acid to control the formation of specific stereoisomers of the metal complex.

The general approach involves the reaction of a chiral, enantiopure amino acid, such as L-α-methylproline, with a racemic mixture of a dimeric iridium(III) precursor, typically of the form [Ir(μ-Cl)(C^N)2]2, where C^N represents a cyclometalating ligand like 2-phenylpyridine. researchgate.net This reaction leads to the formation of a mixture of diastereomeric prolinatoiridium(III) complexes. In these complexes, there are two sources of chirality: the stereogenic carbon atom of the α-methylproline ligand and the newly formed chiral-at-metal center of the iridium atom.

The distinct physical properties of these diastereomers allow for their separation using standard laboratory techniques such as fractional crystallization or chromatography. researchgate.net Once the desired diastereomer is isolated in a pure form, the chiral auxiliary (the α-methylprolinate ligand) is removed. This is typically achieved by treating the complex with an acid, such as trifluoroacetic acid (TFA), in the presence of a new, achiral ligand (e.g., 2,2'-bipyridine). researchgate.net This step proceeds with retention of the configuration at the metal center, resulting in the formation of the final enantiopure chiral-at-metal complex with a high degree of enantiomeric excess, often exceeding 99% ee. researchgate.net

The efficiency of this synthetic strategy is highlighted by the high diastereomeric purity that can be achieved in the separation step, which directly translates into the high enantiopurity of the final chiral-at-metal complex. researchgate.net

Detailed Research Findings

A study detailing this methodology reported the reaction of L-α-methylproline with various racemic bis-cyclometalated iridium(III) chloride-bridged dimers. researchgate.net The reaction produced a diastereomeric mixture of intermediate prolinatoiridium(III) complexes. From this mixture, the Λ-(S) diastereomers were successfully isolated with excellent diastereomeric purity through techniques like washing, precipitation, or crystallization. researchgate.net

The subsequent substitution of the L-α-methylprolinate ligand with an achiral ligand like 2,2'-bipyridine (B1663995), induced by trifluoroacetic acid, proceeded smoothly while preserving the stereochemical integrity of the iridium center. This crucial step afforded the final enantiopure Λ-configured chiral-at-metal iridium(III) complexes with enantiomeric excess values greater than 99%. researchgate.net

The following table summarizes the key steps and outcomes of this synthetic approach:

| Step | Reactants | Intermediate/Product | Key Outcome |

| 1 | rac-[Ir(μ-Cl)(C^N)2]2 + L-α-methylproline | Diastereomeric mixture of prolinatoiridium(III) complexes | Formation of diastereomers based on metal and ligand chirality |

| 2 | Diastereomeric mixture | Isolated Λ-(S) diastereomer | Separation of desired diastereomer in high purity |

| 3 | Isolated Λ-(S) diastereomer + 2,2'-bipyridine + TFA | Enantiopure Λ-[Ir(C^N)2(bpy)]+ complex | Formation of enantiopure chiral-at-metal complex (>99% ee) with retention of configuration |

Table 1: Key steps in the synthesis of enantiopure chiral-at-metal iridium(III) complexes using L-α-methylproline as a chiral auxiliary.

This synthetic protocol underscores the utility of α-methylproline as a chiral auxiliary for the efficient and highly stereoselective synthesis of valuable chiral-at-metal complexes for applications in asymmetric catalysis.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic conformational preferences of α-methylproline. By solving approximations of the Schrödinger equation, these methods can determine the relative energies and geometries of different spatial arrangements of the molecule, revealing the most stable structures.

Density Functional Theory (DFT) has been extensively utilized to explore the conformational preferences of α-methylproline, typically using model compounds like N-acetyl-L-α-methylproline-N'-methylamide (Ac-L-αMePro-NHMe). core.ac.uk These studies investigate how the addition of a methyl group to the α-carbon, compared to proline, influences the molecule's structure.

Key findings from DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory, reveal significant conformational distinctions. acs.org The presence of the α-methyl group introduces steric hindrance that destabilizes conformers with a cis arrangement in one or more of the peptide bonds. This steric demand restricts the puckering of the five-membered pyrrolidine (B122466) ring and alters the accessible backbone conformations.

Interestingly, α-methylation increases the total number of minimum energy conformations compared to the proline equivalent, suggesting a potentially higher flexibility in certain contexts. core.ac.uk While the global energy minimum conformation may be similar to that of proline derivatives, crucial differences emerge in other energetically accessible backbone structures. acs.org These computational results are vital for understanding how α-methylproline influences the secondary structure of peptides. core.ac.uk

| Conformation Type | Ring Pucker | Relative Energy (ΔG gas phase, kcal/mol) |

|---|---|---|

| γL-turn (C7) | down [d] | 0.00 |

| α-helical | down [d] | 1.08 |

| polyproline II-like (εL) | up [u] | 1.56 |

| α-helical | up [u] | 2.01 |

While DFT is a primary tool, other quantum mechanical methods like ab initio and semi-empirical calculations offer complementary insights into electronic structure. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization and can provide highly accurate results, though often at a greater computational cost. science.gov Studies on related proline dipeptides have employed ab initio calculations to refine conformational analyses. researchgate.net

Semi-empirical methods (like AM1, PM3, PM7) simplify QM calculations by incorporating parameters derived from experimental data. researchgate.net This approach significantly reduces computational time, making it suitable for rapid conformational screening of large molecules or complex systems. Although specific, in-depth studies applying these methods to analyze the electronic structure of DL-alpha-Methylprolinehbr are not extensively detailed in the reviewed literature, they represent a viable strategy for preliminary computational assessments before employing more rigorous methods like DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing a dynamic picture that complements the static nature of QM energy calculations. MD simulations model the movement of atoms over time by applying classical mechanics, allowing researchers to observe conformational transitions, folding pathways, and interactions with solvent molecules. nih.gov

While comprehensive MD studies focused specifically on the dynamic conformational behavior of isolated α-methylproline are not widely published, research has been conducted on peptides where proline is substituted with α-methylproline. nih.gov For instance, MD simulations have been combined with DFT to investigate the structure and mechanism of peptides containing α-methylproline within a specific structural motif known as a π-clamp. google.com Such studies indicate that the constrained trans conformation imposed by α-methylproline is a key structural feature. google.com Broader MD simulations would be invaluable for mapping the full dynamic landscape of α-methylproline, revealing how it samples different conformational states in solution and how its inherent rigidity influences the flexibility of peptide chains.

Prediction and Rationalization of Spectroscopic Signatures

Computational methods are crucial for interpreting and predicting the spectroscopic signatures of molecules like α-methylproline. By calculating the properties of different stable conformers, researchers can rationalize experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Circular Dichroism (CD).

For peptides containing α-methylproline, conformational analyses have been heavily based on ¹H and ¹³C NMR and FTIR spectroscopy. Theoretical calculations allow the assignment of observed spectral features to specific conformations (e.g., β-turns, helical structures). A notable application of theoretical modeling has been the proposal of a specific Circular Dichroism (CD) signature for a type III' β-turn conformation induced by an α-methylproline residue. This demonstrates how computational predictions can guide the interpretation of experimental CD spectra to confirm the presence of specific secondary structures.

Elucidation of Reaction Mechanisms in α-Methylproline-Catalyzed Processes

Proline and its derivatives are well-known organocatalysts for various asymmetric reactions. Computational chemistry, particularly DFT, is essential for elucidating the step-by-step mechanisms of these catalyzed processes, including the characterization of intermediates and transition states.

While the parent amino acid proline is famous for catalyzing aldol (B89426) and Mannich reactions via an enamine intermediate, research has also explored the catalytic activity of α-methylproline. L-α-methylproline has been successfully used as a catalyst for the α-oxidation of aldehydes using singlet oxygen. mdpi.comnih.gov DFT calculations are instrumental in investigating such mechanisms. nih.gov By modeling the reaction pathway, researchers can determine the structures and energies of key transition states, which control the reaction rate and stereoselectivity. These theoretical studies help explain, for example, why substituting proline with a derivative like α-methylproline can alter the enantiomeric outcome of a reaction, providing a rational basis for catalyst design. nih.gov

Comparative Computational Studies with Other Proline Analogues and Cyclic Amino Acids

To fully appreciate the unique properties of α-methylproline, computational studies often compare it with proline and other analogues, such as L-α-phenylproline. acs.org DFT calculations performed on the N-acetyl-N′-methylamide derivatives of these amino acids provide direct comparisons of their intrinsic conformational preferences. acs.org

These comparative studies highlight several key effects of the α-substitution:

Steric Hindrance : The α-methyl group provides greater steric bulk than the α-hydrogen in proline. This bulk destabilizes conformers that require a cis peptide bond, making the trans conformation even more favored than in proline. acs.org

Conformational Space : The substitution at the α-carbon significantly influences the accessible regions of the Ramachandran plot. While proline can adopt both α-helical and polyproline II-like conformations, the α-methyl group in α-methylproline creates a strong preference for the α-helical (or 3₁₀-helical) region of conformational space. core.ac.uk

Ring Puckering : The puckering of the pyrrolidine ring (endo vs. exo) is coupled to the backbone conformation, and the α-methyl group modifies the relative energies of these puckered states compared to proline.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies for α-Methylproline and its Analogues

The synthesis of α-methylproline and its analogues is a critical area of ongoing research, as current methods often present challenges related to efficiency, cost, and environmental impact. Many existing chemical synthesis routes for N-methylated amino acids, including α-methylproline, rely on toxic reagents, and can be limited by issues such as incomplete enantiopurity, low product yields, or undesirable over-methylation. nih.gov For instance, some preparations involve multiple steps, including the use of protective groups and harsh reagents, which contribute to a high environmental factor (E-Factor) due to significant solvent consumption and waste generation. greentech.fr

Future research is increasingly focused on developing "greener" and more sustainable synthetic pathways. Key areas of exploration include:

Biocatalytic Methods: Utilizing enzymes or whole-cell systems for the production of N-methylated amino acids is a promising green alternative. nih.gov These methods offer high enantioselectivity and avoid the use of hazardous chemicals.

Stereoselective Synthesis: Achieving high stereochemical purity is paramount. Research continues into stereoselective alkylations and cyclizations to produce specific enantiomers of α-methylproline and its derivatives, which is crucial for their application in pharmaceuticals. nih.gov

Progress in this area will not only make α-methylproline more accessible for research and industrial applications but also align its production with the principles of green chemistry. greentech.fr

Exploration of Novel Conformational Constraints through α-Methylproline Derivatives

The primary utility of α-methylproline stems from its ability to rigidly control the conformation of a peptide chain. The presence of the α-methyl group severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. nih.govnih.gov Specifically, the φ torsion angle is confined to values around -60°. nih.gov This leads to a strong preference for specific secondary structures, such as β-turns, and influences the cis/trans isomerization of the preceding peptide bond. nih.govresearchgate.net

While α-methylproline itself is a powerful tool, future research aims to explore novel derivatives to achieve even more nuanced control over molecular geometry. This involves:

Varying α-Substituents: Replacing the methyl group with other substituents (e.g., phenyl, azido (B1232118), benzyl) can introduce different steric and electronic effects, further modulating the preferred backbone dihedral angles. nih.govnih.gov

Ring Modifications: Introducing substitutions on the pyrrolidine (B122466) ring or altering the ring size (e.g., azetidine (B1206935) derivatives) can impose additional geometric restrictions. nih.gov

Systematic Studies: Although α-methylproline has been studied, systematic conformational analysis of a broader range of α-substituted prolines is still needed to fully understand their structural propensities. nih.gov

By creating a diverse library of α-methylproline derivatives with well-characterized conformational preferences, researchers can develop a sophisticated toolkit for building complex molecular architectures with high precision. nih.gov

| Torsion Angle | Unmodified Proline | α-Methylproline |

| φ (phi) | Confined to ≈ -60° | Confined to ≈ -60° |

| ω (omega) | Higher probability of cis arrangement | Strongly favors trans arrangement |

| ψ (psi) | Accessible regions include α-helical (≈ -30°) and semi-extended (≈ 140°) | Restricted to ≈ -30° (cis'), 60° (inverse γ turn), or 140° (trans') |

This interactive table summarizes the typical conformational effects of α-methylation on proline residues based on available research. nih.govnih.gov

Expanded Applications of α-Methylproline in Rational Drug Design and Bioactive Peptide Development

Proline analogues are versatile building blocks in the modular construction of small-molecule drugs and pharmaceutical peptides. nih.govresearcher.life The incorporation of α-methylproline is a key strategy in rational drug design, primarily because its conformational rigidity can lock a peptide into its biologically active shape, thereby enhancing potency and stability. orgsyn.org This modification can also improve pharmacokinetic properties by increasing resistance to enzymatic degradation and enhancing lipophilicity for better cell membrane permeability. researchgate.net

Future applications in this domain are poised to expand significantly:

Peptidomimetics: α-Methylproline is crucial for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. google.com Its ability to stabilize specific turns is particularly useful for mimicking the binding loops of proteins.

Enzyme Inhibitors and Receptor Antagonists: By pre-organizing a molecule into a conformation that fits the active site of an enzyme or a receptor, α-methylproline can be used to design highly potent and selective inhibitors or antagonists. researchgate.net

Amyloidogenesis Research: The substitution of proline with α-methylproline has been used to study the mechanisms of protein misfolding diseases, such as those involving amyloid formation. By forcing a specific prolyl bond conformation, researchers can investigate its role in the aggregation process.

The growing number of FDA-approved drugs containing proline analogues underscores the importance of these building blocks in modern medicinal chemistry. nih.govresearcher.life Continued exploration of α-methylproline will undoubtedly lead to the development of novel therapeutics for a wide range of diseases. mdpi.comuq.edu.au

Integration of α-Methylproline into Advanced Catalytic Systems for Complex Molecule Synthesis

Proline and its derivatives have become fundamental tools in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. wikipedia.org The chiral nature of proline allows it to facilitate asymmetric reactions, producing a desired enantiomer of a product with high selectivity. libretexts.org

The integration of α-methylproline into catalytic systems represents a promising frontier. Research has shown that α-methylproline-derived catalysts can offer distinct advantages:

Enhanced Enantioselectivity: In certain reactions, such as the asymmetric α-oxidation of aldehydes, the use of α-methylproline-based organocatalysts has been shown to significantly increase enantioselectivity compared to their unsubstituted proline counterparts. researchgate.net

Chiral Auxiliaries and Ligands: α-Methylproline can serve as a chiral auxiliary or ligand in metal-catalyzed reactions. researchgate.net For example, it has been used in the synthesis of enantiomerically pure bis-cyclometalated iridium(III) complexes, which have applications in materials science and catalysis. researchgate.net

Dynamic Kinetic Resolution (DKR): Stable and recyclable chiral ligands derived from α-methylproline have been developed for the DKR of unprotected α-amino acids, providing a practical method for preparing enantiopure compounds. mdpi.com

Future work will likely focus on designing novel catalytic systems built around the rigid α-methylproline scaffold to tackle more challenging synthetic problems, enabling the efficient and stereocontrolled synthesis of complex molecules.

| Catalytic Application | Role of α-Methylproline | Key Outcome |

| Asymmetric α-Oxidation | Organocatalyst | Increased enantioselectivity of α-hydroxy aldehydes researchgate.net |

| Iridium Complex Synthesis | Chiral Auxiliary | Synthesis of enantiopure bis-cyclometalated iridium(III) complexes researchgate.net |

| Dynamic Kinetic Resolution | Chiral Ligand | Efficient preparation of enantiopure α-amino acids mdpi.com |

This interactive table highlights demonstrated applications of α-methylproline in advanced catalytic systems.

Synergistic Approaches Combining Synthetic, Structural, and Computational Research to Uncover New Principles of Molecular Design

The advancement of our understanding of α-methylproline has been driven by a combination of synthetic chemistry, structural analysis, and computational modeling. The synergy between these disciplines is essential for unlocking new principles of molecular design. nih.gov

Structural Analysis: Experimental techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy provide precise data on the three-dimensional structure and conformational preferences of α-methylproline-containing molecules in both solid and solution states. nih.gov

Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT) calculations, allow researchers to investigate the intrinsic conformational preferences of α-methylproline and its analogues. nih.gov These computational studies can predict stable conformations and rationalize experimental findings. nih.gov

Integrated Drug Discovery: In modern drug discovery, computational tools are used alongside experimental high-throughput screening to identify and optimize therapeutic candidates more efficiently. nih.gov Computational models can predict protein structures and interactions, guiding the design of peptides incorporating α-methylproline, which are then synthesized and tested experimentally. nih.govmdpi.com

The future of molecular design lies in the tight integration of these approaches. By using computational models to predict the properties of novel α-methylproline derivatives, researchers can prioritize synthetic targets. Subsequent experimental validation of these predictions will then refine the computational models, creating a powerful feedback loop that accelerates the discovery of new molecules with tailored functions and properties. bakerlab.org This collaborative effort is crucial for translating the fundamental properties of α-methylproline into practical applications in medicine and materials science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.